[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 141342-92-9
VCID: VC21272141
InChI: InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)
SMILES: CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C23H35NO15
Molecular Weight: 565.5 g/mol

[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

CAS No.: 141342-92-9

Cat. No.: VC21272141

Molecular Formula: C23H35NO15

Molecular Weight: 565.5 g/mol

* For research use only. Not for human or veterinary use.

[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate - 141342-92-9

Specification

CAS No. 141342-92-9
Molecular Formula C23H35NO15
Molecular Weight 565.5 g/mol
IUPAC Name [6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)
Standard InChI Key UGSIDYFMHBBYOM-UHFFFAOYSA-N
SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Properties

Physical Properties

The compound exhibits several notable physical properties:

  • Exact Mass: 672.201 Da .

  • Hydrogen Bond Donor Count: 3 .

  • Hydrogen Bond Acceptor Count: 17 .
    These properties are indicative of strong intermolecular interactions such as hydrogen bonding.

Solubility and Stability

As an acetylated derivative, this compound is expected to exhibit solubility in organic solvents such as dichloromethane or acetonitrile but limited solubility in water due to the hydrophobic nature of its acetyl groups . Stability under acidic or basic conditions will depend on the integrity of its glycosidic linkage and acetyl groups.

Spectroscopic Characteristics

Spectroscopic analysis plays a crucial role in characterizing such compounds:

  • Infrared (IR) Spectroscopy: Expected peaks include amide stretches around 1650 cm11650 \text{ cm}^{-1}, hydroxyl stretches near 3300 cm13300 \text{ cm}^{-1}, and ester carbonyl stretches around 1750 cm11750 \text{ cm}^{-1}.

  • Nuclear Magnetic Resonance (NMR): Proton (1H^1\text{H}) NMR would reveal distinct signals for acetyl methyl groups around 2 ppm2 \text{ ppm} and sugar protons between 335 ppm5 \text{ ppm}.
    These spectroscopic features are essential for confirming structural integrity during synthesis or analysis .

Synthesis Pathways

General Synthetic Approach

The synthesis typically involves selective protection and functionalization steps:

  • Starting Material: A hexopyranoside derivative serves as the starting material.

  • Acetylation: Acetyl groups are introduced using acetic anhydride under catalytic conditions.

  • Glycosidic Bond Formation: Glycosidation occurs through activation of the donor sugar with a promoter like trichloroacetonitrile.

  • Final Functionalization: The acetamido group is introduced via reaction with acetic acid derivatives under mild conditions .

Challenges in Synthesis

One major challenge lies in achieving regioselectivity during acetylation reactions to ensure proper substitution at desired positions without over-acetylation or side reactions that compromise yield .

Biological Relevance

Interaction with Enzymes

Acetylated sugars like this compound are known to interact with glycosidases either as substrates or inhibitors. The acetamido group enhances specificity towards certain enzymes by mimicking natural substrates involved in glycan biosynthesis pathways .

Analytical Data Tables

To provide clarity on its properties and synthesis outcomes, data tables summarizing key characteristics are included below:

PropertyValueReference
Molecular FormulaC28H36N2O17C_{28}H_{36}N_2O_{17}
Molecular Weight672.6 g/mol672.6 \text{ g/mol}
Hydrogen Bond Donor Count33
Hydrogen Bond Acceptor Count1717
Exact Mass672.201 Da672.201 \text{ Da}

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